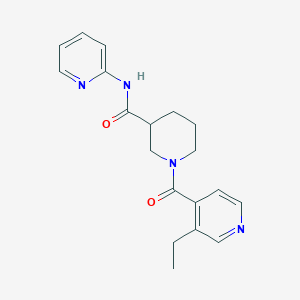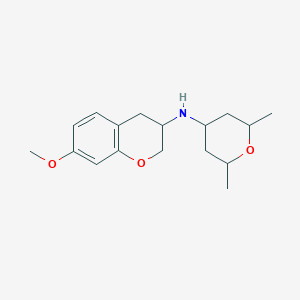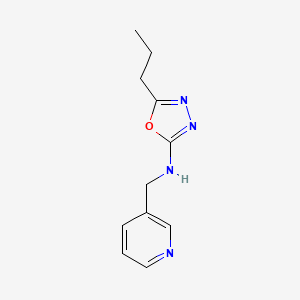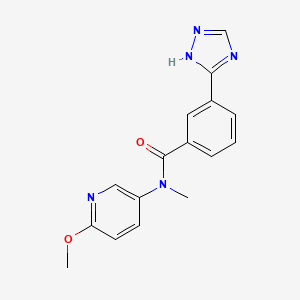![molecular formula C17H21ClN4O2 B7641538 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B7641538.png)
2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. This compound is commonly referred to as CDMP, and it has been found to exhibit remarkable properties that make it a promising candidate for several scientific research applications. In
Mécanisme D'action
The mechanism of action of 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine is not fully understood. However, it is believed that the compound exerts its activity by binding to specific targets in cells, such as receptors or enzymes, and altering their function. CDMP has been found to exhibit activity against several different targets, including DNA topoisomerases, histone deacetylases, and protein kinases.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that CDMP can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce viral replication. Additionally, CDMP has been found to exhibit anti-inflammatory activity and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine in lab experiments is its potent activity against a variety of disease targets. Additionally, CDMP is relatively easy to synthesize and purify, making it a convenient compound to work with. However, one limitation of using CDMP in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research on 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine. One direction is the development of new drugs based on CDMP. Researchers could use CDMP as a lead compound to develop new drugs with improved potency and selectivity for specific disease targets. Another direction is the exploration of the mechanism of action of CDMP. Researchers could use various techniques, such as X-ray crystallography and molecular modeling, to elucidate the binding sites and interactions of CDMP with its targets. Finally, researchers could investigate the potential applications of CDMP in other fields, such as materials science and nanotechnology.
Méthodes De Synthèse
The synthesis of 2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine involves the reaction of 2-chloro-3,4-dimethoxybenzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 2-chloropyrimidine. The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography.
Applications De Recherche Scientifique
2-[4-[(2-Chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine has several potential applications in scientific research. One of the most promising applications is in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. CDMP has been found to exhibit potent activity against a variety of cancer cell lines, making it a promising candidate for the development of anticancer drugs. Additionally, CDMP has been found to exhibit activity against several other disease targets, including bacterial and viral infections.
Propriétés
IUPAC Name |
2-[4-[(2-chloro-3,4-dimethoxyphenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-23-14-5-4-13(15(18)16(14)24-2)12-21-8-10-22(11-9-21)17-19-6-3-7-20-17/h3-7H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGBLIJHLSWRMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C3=NC=CC=N3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-Chloro-2-[(1-methylpyrrolidin-3-yl)sulfamoyl]phenoxy]acetamide](/img/structure/B7641459.png)
![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)

![3-[(1-Cyclopentylpyrazole-3-carbonyl)amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641487.png)
![2-(3-bromophenyl)-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]propan-1-amine](/img/structure/B7641496.png)

![[2-(Cyclopropylmethylsulfonyl)-3-methylimidazol-4-yl]methanol](/img/structure/B7641512.png)

![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641531.png)
![N-[(5-methylthiophen-2-yl)methyl]-5-propyl-1,3,4-oxadiazol-2-amine](/img/structure/B7641532.png)
![3-(Oxolan-3-ylamino)-1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-2-one](/img/structure/B7641541.png)
